molecular formula C9H6N2S B173546 2-Aminobenzo[b]thiophene-3-carbonitrile CAS No. 18774-47-5

2-Aminobenzo[b]thiophene-3-carbonitrile

Cat. No. B173546
CAS RN: 18774-47-5
M. Wt: 174.22 g/mol
InChI Key: WNXWDETZPAYBPB-UHFFFAOYSA-N
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Description

2-Aminobenzo[b]thiophene-3-carbonitrile is a chemical compound with the CAS Number: 18774-47-5. It has a molecular weight of 174.23 and its IUPAC name is 2-amino-1-benzothiophene-3-carbonitrile .


Synthesis Analysis

The synthesis of 2-Aminobenzo[b]thiophene-3-carbonitrile can be achieved through a reaction involving 2-nitro-l-benzothiophene-3-carbonitrile and Pd/C in methanol under nitrogen. The reaction mixture is stirred under an atmosphere of hydrogen for 24 hours. The reaction mixture is then filtered and the filtrate is concentrated under reduced pressure and dried under high vacuum to afford the title compound . Another method involves the use of [2-NITRO-BENZO][b] thiophene-3-carbonitrile and Pd/C in 1,2-dichloroethane .


Molecular Structure Analysis

The molecular structure of 2-Aminobenzo[b]thiophene-3-carbonitrile is represented by the linear formula C9H6N2S .


Physical And Chemical Properties Analysis

2-Aminobenzo[b]thiophene-3-carbonitrile is a solid at room temperature. It should be stored in a dark place and under an inert atmosphere . .

Scientific Research Applications

Synthesis of Thiaplatinacycles

Thiaplatinacycles are compounds that have potential applications in materials science and catalysis. The use of 2-Aminobenzo[b]thiophene-3-carbonitrile in their synthesis could be explored for developing new materials with unique properties .

Preparation of 2,2′-Thienylpyrroles

2,2′-Thienylpyrroles are another class of compounds that can be synthesized using thiophene derivatives. These compounds have various applications in organic electronics, such as in the production of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Pharmaceutical Intermediates

Thiophene derivatives are often used as intermediates in pharmaceutical synthesis. 2-Aminobenzo[b]thiophene-3-carbonitrile could potentially be used in the synthesis of drugs that contain a thiophene moiety, which is common in drugs with anti-inflammatory properties .

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

Suprofen, which has a 2-substituted thiophene framework, is an example of an NSAID. Derivatives like 2-Aminobenzo[b]thiophene-3-carbonitrile could be investigated for similar anti-inflammatory applications .

Dental Anesthetics

Articaine, a dental anesthetic used in Europe, contains a thiophene ring. The role of 2-Aminobenzo[b]thiophene-3-carbonitrile in the synthesis of such anesthetics could be a potential research application .

Voltage-Gated Sodium Channel Blockers

Compounds with a thiophene structure, such as articaine, are also known to act as voltage-gated sodium channel blockers. Research into 2-Aminobenzo[b]thiophene-3-carbonitrile’s potential to serve as a sodium channel blocker could be valuable .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Relevant Papers The relevant paper retrieved discusses the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds .

Mechanism of Action

Pharmacokinetics

, the compound has a high gastrointestinal absorption and is not a substrate for P-glycoprotein, which is involved in drug transport. It is an inhibitor of CYP1A2 and CYP2C19, which are enzymes involved in drug metabolism. The compound has a LogP value of 1.76 (iLOGP), indicating its lipophilicity. Its water solubility is 0.251 mg/ml . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) and thus its bioavailability.

properties

IUPAC Name

2-amino-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXWDETZPAYBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632204
Record name 2-Amino-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobenzo[b]thiophene-3-carbonitrile

CAS RN

18774-47-5
Record name 2-Amino-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine in a 500 mL schlenk flask, 2-nitro-benzo[b]thiophene-3-carbonitrile (5.8 g, 28.4 mmol) and Pd/C (3.0 g, 10% w/w, 2.84 mmol) in 1,2-dichloroethane (120 ml), the reaction mixture is charged with a balloon of hydrogen. After overnight stirring, release the hydrogen, remove the catalyst by filtration, and wash the catalyst by 1,2-dichloroethane several times. Concentrate down to a residue, which purified by flash chromatography on silica gel, gradient (100% hexane to 100% of Hexane:CH2Cl2:EtOAc=50:50:2.5), afford brownish solid 3.6 g of title compound (yield 73%). Mass spectrum: ES(+)(m/e): 175(M+1); 1H NMR (300 MHz, DMSO-d6, ppm): δ 7.81 (br, 2H), 7.65-7.62 (m, 1H), 7.28-7.24 (m, 2H), 7.11-7.01 (m, 1H).
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3 g
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Yield
73%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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